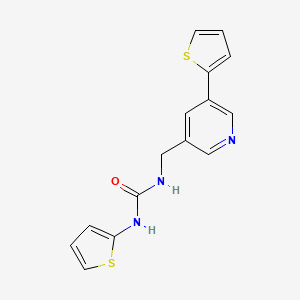

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound featuring a urea moiety linked to thiophene and pyridine rings

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-6-21-14)17-9-11-7-12(10-16-8-11)13-3-1-5-20-13/h1-8,10H,9H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMJRHFNJHALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-aminomethyl-5-(thiophen-2-yl)pyridine in the presence of a base such as triethylamine to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: Similar in structure but lacks the pyridine ring.

3-(Thiophen-2-yl)pyridine: Contains the pyridine and thiophene rings but lacks the urea moiety.

N-(Thiophen-2-yl)pyridin-3-amine: Similar but with an amine group instead of a urea group.

Uniqueness

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings linked by a urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including Ugi reactions and microwave-assisted techniques. For instance, a recent synthesis involved a one-pot Ugi-Zhu reaction followed by a cascade process that significantly improved yield and reduced reaction time . The final product was characterized using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of thiourea derivatives, including the target compound, have been widely studied. These compounds exhibit a range of pharmacological properties:

- Anticancer Activity : Thiourea derivatives have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated significant antiproliferative effects on U937 cells with IC50 values lower than standard chemotherapeutics like etoposide .

- Antimicrobial Properties : Compounds similar to this compound have exhibited antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 1: Biological Activities of Related Thiourea Compounds

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Compound A | Anticancer | U937 | 16.23 μM |

| Compound B | Antibacterial | S. aureus | 0.03–0.06 μg/mL |

| Compound C | Antifungal | Candida albicans | 0.25 μg/mL |

| Compound D | Anti-inflammatory | Human fibroblasts | IC50 = 57% inhibition |

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiourea derivatives for their anticancer properties. The compound exhibited significant inhibition of GSK-3β activity, which is crucial in cancer progression, with an IC50 value of 140 nM compared to a reference compound .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of thiourea compounds, revealing that certain derivatives had potent activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.